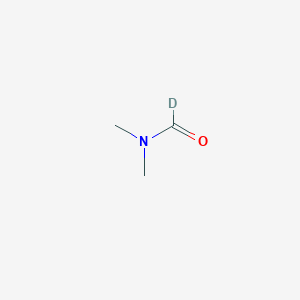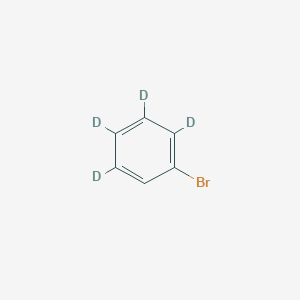
1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
Scientific Research Applications
Functionalization Reactions and Synthesis
- 1H-pyrazole-3-carboxylic acid compounds, similar to the specified chemical, have been studied for their functionalization reactions. These compounds have been shown to react with aminophenol derivatives and other nucleophiles to form various N-substituted carboxamides and carboxylate derivatives (Yıldırım & Kandemirli, 2006), (Kasımoğulları et al., 2002).
Catalysis and Synthesis Efficiency 2. Pyrazole carboxylic acid derivatives have been synthesized using catalysts like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to improve yield and purity. This indicates the utility of such compounds in catalyzed synthesis processes (Prabakaran, Khan, & Jin, 2012).
Optical and Nonlinear Optical Materials 3. Some 1H-pyrazole-4-carboxylate derivatives have been identified as potential candidates for nonlinear optical (NLO) materials, highlighting their application in optical technologies (Chandrakantha et al., 2013).
Cross-Coupling Reactions and Pyrazole Synthesis 4. Derivatives of 1H-pyrazole-3-carboxylic acids, including triflyloxy-carboxylates, have been used in cross-coupling reactions to synthesize diverse pyrazole compounds, indicating their role in the creation of complex organic structures (Arbačiauskienė et al., 2011).
Spectral and Structural Studies 5. The structure and spectral properties of similar pyrazole carboxylic acids have been extensively studied, providing insights into their electronic structures and potential applications in spectroscopy and material science (Tamer et al., 2015).
Ionization Studies 6. The ionization constants of pyrazole carboxylic acids, including derivatives, have been determined, shedding light on their chemical behavior in different solvents and under various conditions (Alkan et al., 2009).
Synthesis of Novel Ligands and Catalysis 7. Pyrazole-3-carboxylic acids have been utilized in synthesizing novel ligands with triazole moieties, indicating their potential in medicinal chemistry and catalysis applications (Dalinger et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2/c13-12(14,15)10-5-9(11(19)20)18(17-10)8-3-1-2-7(4-8)6-16/h1-5H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVUSLUPETYVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441527 | |
| Record name | 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209917-93-1 | |
| Record name | 1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209917-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




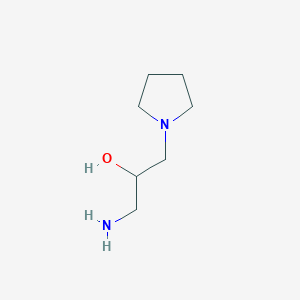
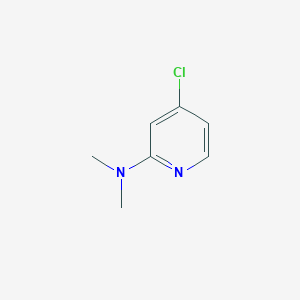



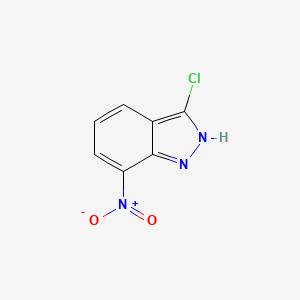
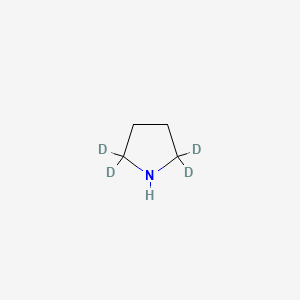

![7-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1365343.png)
